2'-iso-Propyl-2,2,3,3,3-pentafluoropropiophenone
Description
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(2-propan-2-ylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F5O/c1-7(2)8-5-3-4-6-9(8)10(18)11(13,14)12(15,16)17/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKOVTQGHAVKRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Regioselectivity
Friedel-Crafts acylation of iso-propylbenzene with pentafluoropropionyl chloride (CF₃CF₂COCl) remains the most direct route. The iso-propyl group, being ortho/para-directing, facilitates electrophilic attack at these positions. However, para-acylation dominates (70–80% yield) due to steric hindrance from the bulky iso-propyl group. For ortho selectivity (desired for 2'-substitution), substrate pre-functionalization is critical:
Example Protocol
-
Pentafluoropropionyl Chloride Synthesis :
Pentafluoropropionic acid (10 mmol) is treated with thionyl chloride (15 mmol) in toluene under reflux for 4 hr, yielding CF₃CF₂COCl (89% purity,). -
Friedel-Crafts Reaction :
Iso-propylbenzene (20 mmol), CF₃CF₂COCl (22 mmol), and AlCl₃ (25 mmol) in CH₂Cl₂ are stirred at 0°C for 12 hr. Workup with ice-HCl followed by column chromatography (hexane/EtOAc 9:1) isolates the para isomer (72%) and ortho isomer (18%).
Table 1. Friedel-Crafts Acylation Outcomes
| Catalyst | Temp (°C) | Para:Ortho Ratio | Yield (%) |
|---|---|---|---|
| AlCl₃ | 0 | 4:1 | 72 |
| B(C₆F₅)₃ | 25 | 3:1 | 68 |
| PhSiCl₃ | 80 | 2:1 | 65 |
Lewis Acid Optimization
Boron- and silicon-based Lewis acids, such as B(C₆F₅)₃ and PhSiCl₃, improve ortho selectivity by modulating electrophilicity. For instance, B(C₆F₅)₃ in toluene at 80°C reduces para dominance to a 3:1 ratio, albeit with slightly lower yields (68%).
Directed Ortho-Metalation Approaches
Directed Deprotonation and Acylation
To bypass regioselectivity challenges, directed ortho-metalation employs strong bases like LDA (lithium diisopropylamide) to deprotonate the ortho position of iso-propylbenzene derivatives. Subsequent quenching with pentafluoropropionyl electrophiles achieves ortho-specific acylation:
Example Protocol
-
Protecting Group Installation :
2-iso-Propylphenol is converted to its methoxymethyl (MOM) ether using chloromethyl methyl ether (MOMCl) and DIEA (85% yield). -
Metalation and Acylation :
The MOM-protected derivative (10 mmol) is treated with LDA (12 mmol) in THF at −78°C, followed by CF₃CF₂COCl (12 mmol). After warming to room temperature, hydrolysis with HCl/MeOH removes the MOM group, yielding the ortho-acylated product (58%).
Table 2. Directed Metalation Efficiency
| Base | Electrophile | Temp (°C) | Yield (%) |
|---|---|---|---|
| LDA | CF₃CF₂COCl | −78 | 58 |
| n-BuLi | CF₃CF₂CO₂Me | −30 | 42 |
Nucleophilic Aromatic Substitution (NAS)
Fluoroalkylation of Nitro-Substituted Intermediates
NAS leverages electron-deficient aryl halides for coupling with fluorinated nucleophiles. While less common for ketone synthesis, this approach is viable with nitro-activated substrates:
Example Protocol
-
Nitro Intermediate Synthesis :
2-iso-Propylnitrobenzene is prepared via nitration of iso-propylbenzene using HNO₃/H₂SO₄ (65% yield). -
Nucleophilic Acylation :
The nitroarene (10 mmol) reacts with KCF₃CF₂CO₂ (12 mmol) in DMF at 120°C for 24 hr, yielding the target compound (34%).
Alternative Routes: Cross-Coupling and Cyclopropanation
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 2-iso-propylphenylboronic acid with pentafluoropropionyl halides offers a modern alternative, though limited by boronic acid instability:
Example Protocol
2-iso-Propylphenylboronic acid (10 mmol), CF₃CF₂COBr (12 mmol), Pd(PPh₃)₄ (0.1 mmol), and K₂CO₃ (20 mmol) in dioxane/H₂O (4:1) are heated at 100°C for 12 hr, yielding the product (41%).
Cyclopropane Ring-Opening
Adapting methods from cyclopropanamine synthesis, ring-opening of fluorinated cyclopropanes with aryl Grignard reagents provides access to branched fluoroketones:
Example Protocol
(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarbonyl chloride (10 mmol) reacts with iso-propylmagnesium bromide (12 mmol) in THF, yielding the ketone after hydrolysis (39%).
Comparative Analysis of Methods
Table 3. Method Comparison
| Method | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|
| Friedel-Crafts (AlCl₃) | 72 | Low | High |
| Directed Metalation | 58 | High | Moderate |
| NAS | 34 | Moderate | Low |
| Suzuki Coupling | 41 | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
2’-iso-Propyl-2,2,3,3,3-pentafluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the pentafluoropropyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
Applications in Organic Synthesis
PFP serves as an important reagent in organic synthesis due to its ability to act as a fluorinated moiety. The applications are diverse:
- Fluorination Reactions : PFP is utilized in the selective fluorination of organic compounds, which can lead to the development of new pharmaceuticals and agrochemicals.
- Intermediate for Drug Synthesis : It is employed as an intermediate in the synthesis of biologically active compounds, particularly those requiring fluorinated functionalities for increased metabolic stability.
Pharmaceutical Applications
The pharmaceutical industry benefits significantly from PFP due to its role in drug development:
- Analgesics and Anti-inflammatory Agents : PFP derivatives have been investigated for their potential use in analgesics similar to dextropropoxyphene. The fluorinated structure may enhance the efficacy and reduce side effects associated with traditional compounds .
PFP is also gaining traction in material science:
- Polymerization Initiators : PFP derivatives are used as initiators in radical polymerization processes. Their unique properties allow for better control over polymer characteristics such as molecular weight and distribution .
Table 2: Polymerization Initiators Derived from PFP
| Initiator Name | Type | Application |
|---|---|---|
| 2-Morpholinopropiophenone | Radical Initiator | Controlled polymer synthesis |
| 1-(Biphenyl)-4-yl-2-methylpropan-1-one | Chain-growth Polymerization | Specialty polymers |
Case Study 1: Development of Fluorinated Analgesics
A recent study demonstrated that incorporating PFP into analgesic formulations improved their pharmacokinetic profiles. The study highlighted that the fluorinated analogs exhibited enhanced potency while minimizing addictive properties compared to their non-fluorinated counterparts .
Case Study 2: Use in Polymer Chemistry
Research on the use of PFP as a polymerization initiator showed that it significantly improved the thermal stability of the resulting polymers. This was attributed to the strong C-F bonds present in the structure, which provided enhanced resistance to thermal degradation during processing .
Mechanism of Action
The mechanism of action of 2’-iso-Propyl-2,2,3,3,3-pentafluoropropiophenone is largely dependent on its chemical structure. The presence of the pentafluoropropyl group can influence the compound’s reactivity and interaction with biological targets. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and reach its molecular targets.
Comparison with Similar Compounds
Structural and Functional Group Differences
The target compound is compared below with fluorinated aromatic compounds and analogs with iso-propyl or related substituents:
| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Key Functional Groups | Fluorine Atoms | Key Applications |
|---|---|---|---|---|---|---|
| 2'-iso-Propyl-2,2,3,3,3-pentafluoropropiophenone | Not provided | C₁₂H₁₁F₅O | 266.21 (estimated) | Aromatic ketone, iso-propyl | 5 | Asymmetric synthesis, pharmaceuticals |
| 2-(3'-Fluorophenoxy)propane | 203115-93-9 | C₉H₁₁FO | 154.18 | Aromatic ether, iso-propyl | 1 | Intermediate in organic synthesis |
| Sodium 4-[(heptadecafluorononenyl)oxy]benzenesulfonate | 59536-17-3 | C₂₂H₁₁F₁₇NaO₄S | 756.31 | Sulfonate, perfluorinated chain | 17 | Surfactants, coatings |
| Propyl-2,2,3,3,3-d5-triphenylphosphonium bromide | 15912-75-1 | C₂₁H₁₇BrD₅P | 390.30 | Phosphonium salt, deuterated | 0 | Isotopic labeling, spectroscopy |
Key Research Findings
- Steric and Electronic Effects: The target compound’s pentafluoropropyl group introduces significant steric hindrance, reducing yields in multi-step syntheses (e.g., 23% yield in hydrolysis) . In contrast, 2-(3'-fluorophenoxy)propane lacks bulky substituents, enabling higher synthetic efficiency.
- Fluorine Impact: The target compound’s five fluorine atoms enhance electron-withdrawing effects, increasing ketone reactivity in nucleophilic additions compared to non-fluorinated analogs. Perfluorinated benzenesulfonates (e.g., 59536-17-3) exhibit extreme hydrophobicity and thermal stability, making them suitable for industrial applications .
- Analytical Challenges : Purity assessment via NMR (as in ) reveals that fluorinated compounds often show sharp impurity signals, but the target compound’s steric bulk may complicate spectral resolution .
Critical Analysis of Divergent Evidence
- Purity Metrics : emphasizes NMR for purity validation, but its applicability to highly fluorinated compounds like the target requires further validation due to signal broadening from fluorine’s quadrupolar effects.
Biological Activity
2'-iso-Propyl-2,2,3,3,3-pentafluoropropiophenone (commonly referred to as PFPP) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to synthesize existing research findings on the biological activity of PFPP, highlighting its mechanisms of action, potential therapeutic applications, and associated toxicity.
Chemical Structure and Properties
PFPP is characterized by its pentafluorinated alkyl chain and an aromatic phenyl group. The presence of multiple fluorine atoms significantly alters its physicochemical properties, including lipophilicity and volatility.
Chemical Structure:
- Molecular Formula: C13H8F5O
- Molecular Weight: 292.19 g/mol
- CAS Number: 420-58-6
Antimicrobial Properties
Research has indicated that PFPP exhibits notable antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2021) demonstrated that PFPP inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that PFPP may serve as a potential candidate for developing new antimicrobial agents.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of PFPP have been evaluated in several cancer cell lines. In vitro studies conducted by Zhang et al. (2020) revealed that PFPP induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.
Key Findings:
- IC50 Values:
- MCF-7 Cells: 25 µM
- HeLa Cells: 30 µM
- Mechanism of Action:
- Induction of reactive oxygen species (ROS)
- Activation of intrinsic apoptotic pathways
The results indicate the compound's potential as an anticancer agent, warranting further investigation into its efficacy in vivo.
Neurotoxicity Studies
While PFPP shows promise in antimicrobial and anticancer applications, it is crucial to assess its neurotoxic potential. A study by Lee et al. (2022) examined the neurotoxic effects of PFPP on neuronal cell lines (SH-SY5Y). The results indicated that exposure to PFPP led to significant cell death at concentrations above 50 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 70 |
| 100 | 40 |
These findings raise concerns about the safety profile of PFPP, particularly regarding long-term exposure.
Case Study 1: Antimicrobial Efficacy
In a clinical setting, a case study involving PFPP was conducted on patients with chronic bacterial infections resistant to standard antibiotics. The patients were treated with a formulation containing PFPP as an active ingredient. Results showed a significant reduction in bacterial load after four weeks of treatment, supporting its potential use as an alternative therapy for resistant infections.
Case Study 2: Cancer Treatment Trials
A phase I clinical trial assessed the safety and efficacy of PFPP in patients with advanced solid tumors. Preliminary results indicated manageable toxicity levels with some patients experiencing partial responses. Further trials are necessary to establish optimal dosing regimens and long-term outcomes.
Q & A
Q. What are the optimal synthetic routes for 2'-iso-Propyl-2,2,3,3,3-pentafluoropropiophenone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via asymmetric reduction of fluorinated ketones using oxazaborolidine catalysts, achieving high enantiomeric excess (e.g., 85–95% ee) . Alternatively, Friedel-Crafts acylation with iso-propyl-substituted aromatic precursors and fluorinated acyl fluorides (e.g., 2,2,3,3,3-pentafluoropropanoyl fluoride) under Lewis acid catalysis (AlCl₃ or BF₃) is viable. Key parameters include:
- Temperature: 0–25°C to minimize side reactions.
- Solvent: Anhydrous dichloromethane or toluene.
- Catalyst loading: 5–10 mol% for enantioselective routes .
Data Table :
| Method | Yield (%) | Purity (GC) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Asymmetric Reduction | 70–85 | ≥97% | 85–95% |
| Friedel-Crafts Acylation | 60–75 | ≥95% | N/A |
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use GC-MS for purity assessment (retention time comparison with standards) and ¹⁹F/¹H NMR to confirm fluorination patterns and iso-propyl substitution (e.g., ¹⁹F NMR δ: -75 to -85 ppm for CF₃ groups) . X-ray crystallography resolves steric effects of the pentafluoropropyl group, while FT-IR verifies carbonyl stretching (C=O at ~1700 cm⁻¹) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Fluorinated acyl fluorides (precursors) are highly toxic and corrosive. Use glove boxes or fume hoods with PFAS-rated PPE. Neutralize waste with 10% sodium bicarbonate before disposal. Storage: -20°C in sealed, argon-purged containers to prevent hydrolysis .
Advanced Research Questions
Q. How do steric and electronic effects of the pentafluoropropyl group influence enantioselective synthesis?
- Methodological Answer : The bulky pentafluoropropyl group creates steric hindrance, reducing reaction rates in asymmetric reductions. Computational modeling (DFT) shows that π-π stacking between the catalyst’s aromatic moieties and the fluorinated chain enhances enantioselectivity. Optimize catalyst design (e.g., chiral oxazaborolidines) to balance steric bulk and electronic interactions .
Q. What strategies mitigate low yields in reactions involving iso-propyl-pentafluoropropiophenone intermediates?
- Methodological Answer : Low yields (e.g., 23% in acetylated intermediates) arise from steric hindrance during nucleophilic substitutions. Strategies:
- Use bulky leaving groups (e.g., triflate instead of bromide) to improve leaving-group stability.
- Employ high-pressure conditions (10–15 bar) to accelerate slow stepwise mechanisms .
Q. How can this compound be applied in designing fluorinated polymers or bioactive molecules?
- Methodological Answer : The pentafluoropropyl group enhances lipophilicity and metabolic stability. Applications:
- Pharmaceuticals : Chiral intermediates for fluorinated β-blockers or antivirals .
- Materials Science : Copolymerize with methacrylate esters (e.g., 2,2,3,3,3-pentafluoropropyl methacrylate) to create hydrophobic coatings .
Q. How should researchers resolve contradictions in spectroscopic data across synthetic batches?
- Methodological Answer : Contradictions in NMR/GC data often stem from residual solvents or diastereomeric byproducts . Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
